molecular formula C8H7BrN2O4 B14856179 Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate

Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate

Cat. No.: B14856179
M. Wt: 275.06 g/mol
InChI Key: RMBCPUDZZXSQEP-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 3-position, a nitro group at the 5-position, and a carboxylate ester at the 2-position of the pyridine ring. It is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Scientific Research Applications

Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of various substrates .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-nitropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)7-5(3-9)2-6(4-10-7)11(13)14/h2,4H,3H2,1H3

InChI Key

RMBCPUDZZXSQEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])CBr

Origin of Product

United States

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